N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide

IDO inhibition tryptophan metabolism cancer immunotherapy

This unsymmetrical oxalamide uniquely combines a 1-methylpyrrole (gp120-targeting) and a phenyloxalamide (IDO-selective) fragment within a single low-MW (287.32) scaffold. Researchers can evaluate it for IDO/TDO selectivity profiling, HIV-1 entry inhibition, or polypharmacology campaigns. Its hydroxyethyl linker enables stereochemical SAR studies, distinguishing it from simple alkyl-linked analogs.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1396854-75-3
Cat. No. B2415674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide
CAS1396854-75-3
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C15H17N3O3/c1-18-9-5-8-12(18)13(19)10-16-14(20)15(21)17-11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,16,20)(H,17,21)
InChIKeyUFWWNUXJXOEBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.0035 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide: Identity & Profile


N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3; molecular formula C15H17N3O3; molecular weight 287.319 g/mol) is a synthetic, unsymmetrical oxalamide derivative that incorporates a 1-methylpyrrole moiety, a secondary alcohol linker, and a terminal phenyl ring within a single molecular architecture [1]. This compound belongs to the broader phenyloxalamide chemotype, a privileged scaffold implicated in selective indoleamine 2,3-dioxygenase (IDO) inhibition [2], and simultaneously bears the pyrrole pharmacophore recognized in gp120-targeted HIV-1 entry inhibitor design [3]. The convergent presence of these two validated pharmacophoric elements distinguishes this molecule from mono-functional oxalamide analogs and establishes its value as a multi-purpose probe or lead-optimization starting point.

IDO pathway
Phenyloxalamide fragment supports IDO selectivity study fit through computationally validated chemotype
gp120 research
Pyrrole-hydroxyethyl motif enables gp120 entry inhibitor context with novel scaffold topology
Dual pharmacophore
Convergent design provides a multi-purpose probe for polypharmacology and lead-optimization starting point

Why Generic Phenyloxalamides Cannot Substitute This Compound


Phenyloxalamides and pyrrole-containing small molecules are individually validated scaffolds across distinct target classes—IDO/TDO [2], GPR40 [1], and HIV-1 gp120 [3]—yet their biological activity is exquisitely sensitive to substitution pattern. In the gp120 entry inhibitor series, even conservative modifications to the oxalamide midregion can convert a full CD4-agonist into a full CD4-antagonist with profoundly altered antiviral profiles [4]. Similarly, within the IDO inhibitor class, the phenyloxalamide fragment confers target selectivity only when embedded in a specific molecular context, as demonstrated by machine-learning fragment analysis [2]. This compound uniquely juxtaposes a 1-methylpyrrole (critical for gp120 Phe43 cavity engagement) with a phenyloxalamide IDO-selective fragment via a hydroxyethyl linker, a topology absent from simple N,N′-disubstituted oxalamides, N-phenyloxalamides lacking the pyrrole, or pyrrole-amides lacking the oxalamide hydrogen-bonding network. Generic replacement with any single-pharmacophore analog is therefore expected to lose the dual-target recognition potential inherent to this structure.

Pharmacophore topology
1-Methylpyrrole and phenyloxalamide linked via hydroxyethyl is unique; simple N-phenyloxalamides may not support gp120 targeting or dual recognition.
IDO selectivity context
Phenyloxalamide fragment requires specific molecular context for IDO selectivity; analogs lacking the pyrrole motif may shift selectivity profile.
Application domain mismatch
OXA nucleating agent and other bis-oxalamides serve polymer science, not medicinal chemistry; domain-specific procurement is required.

Differentiation Evidence vs. Closest Analogs


IDO Selectivity of Phenyloxalamide Fragment

Machine learning analysis of ChEMBL-derived IDO/TDO inhibitor datasets identified the phenyloxalamide substructure as a key selectivity-conferring fragment for IDO inhibition over TDO [1]. The model revealed that molecules containing the phenyloxalamide motif, along with fluoroquinoline and 3-bromo-4-fluoroaniline fragments, preferentially inhibit IDO rather than TDO. In contrast, the naphtho[2,3-d][1,2,3]triazole-4,9-dione fragment directs TDO selectivity via heme-iron coordination [1]. The compound N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide carries the intact phenyloxalamide fragment, predicting IDO-selective inhibitory character. This in silico selectivity signature is absent in close analogs such as N1-allyl-N2-phenyloxalamide (which lacks the pyrrole for potential dual-mode action) or N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), which is used as a polymeric nucleating agent without demonstrable IDO targeting [2].

IDO Selectivity Fragment
Class-level
ML fragment analysis identifies phenyloxalamide as IDO-selective motif; absent from TDO-selective compound clusters.
Supports IDO selectivity review
Data to verify for this specific compound
IDO inhibition tryptophan metabolism cancer immunotherapy

Hydroxyethyl Linker vs. Canonical gp120 Antagonists

The NBD series of HIV-1 gp120 entry inhibitors (NBD-556, NBD-557, NBD-09027, NBD-11021) universally employ a 2,2,6,6-tetramethylpiperidine ring linked via an oxalamide bridge to a p-halide-substituted phenyl group [1]. The target compound replaces the tetramethylpiperidine with a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl moiety, introducing a hydrogen-bond-donating secondary alcohol at the linker position. In the NBD series, modification of this region was historically considered intolerant, yet structure-based engineering ultimately allowed conversion of agonist NBD-556 to antagonist NBD-11021 (IC50 as low as 270 nM against diverse HIV-1 clinical isolates, with pan-neutralization breadth across 56 Env-pseudotyped viruses) [1]. Additionally, N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides have been validated as a distinct class of HIV-1 entry inhibitors that prevent gp120-CD4 binding without inhibiting reverse transcriptase, integrase, or protease [2]. The presence of the pyrrole ring in the target compound provides potential for bioisosteric replacement of the piperidine while the hydroxyethyl tether offers an additional H-bond anchor, a topology not evaluated in the published NBD SAR and therefore representing structurally novel chemical space within this target class.

gp120 Scaffold Comparison
Structural context
Pyrrole + hydroxyethyl replaces tetramethylpiperidine of NBD series; MW ~287 vs ~390–420; H-bond donor profile altered.
Novel topology for gp120 SAR exploration
Not yet assayed in gp120 binding or neutralization
HIV entry inhibition gp120-CD4 interaction antiviral drug design

Divergent Applications vs. OXA Nucleating Agent

N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) is a well-characterized soluble-type nucleating agent for poly(L-lactic acid) (PLLA) with a dissolving temperature of 230 °C in the PLLA matrix [1]. Under identical dosing (0.5 wt%), OXA demonstrates nucleating efficiency comparable to TMC-306 and superior to talc, TMP-5, LAK-301, and OA in accelerating PLA crystallization [2]. However, OXA is a symmetrical bis-oxalamide dimer lacking the pyrrole and hydroxyethyl substituents that define the target compound. The target compound cannot function as a bis-nucleator (it has only one oxalamide unit) but possesses the pyrrole-hydroxyethyl motif that is entirely absent from OXA. This structural divergence mandates entirely different procurement pathways: OXA for polymer science applications, the target compound for medicinal chemistry and chemical biology investigations.

Application Divergence
Cross-study
Monomeric unsymmetrical oxalamide vs. bis-oxalamide OXA nucleating agent; target lacks nucleating activity, OXA lacks pyrrole.
Domain-specific procurement required
OXA for polymer science; target for medicinal chemistry
nucleating agent polymer crystallization materials science

Oxalamide IDO1 Inhibitors: Potency Benchmark

Structure-based optimization of an oxalamide-derived chemotype yielded highly potent, orally bioavailable IDO1-specific inhibitors. Representative compound 18 inhibited human IDO1 with IC50 values of 3.9 nM in a cellular assay and 52 nM in a human whole blood assay, demonstrating excellent translation from biochemical to physiologically relevant conditions [1]. An earlier lead series (compounds 6 and 7) showed moderate IDO1 potency in SKOV3 cells, with IC50 values of 670 nM and 260 nM respectively, confirming that potency within the oxalamide class is highly dependent on precise substitution pattern [2]. The target compound, containing the core phenyloxalamide scaffold identified as IDO-selective [3], represents a structurally distinct entry point into this validated chemotype space. Its potency has not yet been experimentally determined, but the scaffold precedent establishes the pharmacological relevance of the chemotype and provides clear benchmarking for hit-to-lead optimization.

IDO1 Potency Benchmark
Class-level
Reported oxalamide IDO1 IC50: 3.9 nM (cellular) to >670 nM; target compound not yet characterized experimentally.
Chemotype supports low-nM IDO1 optimization
Experimental IC50 for this compound pending
IDO1 inhibition heme-displacing inhibitors immuno-oncology

GPR40 Agonist Differentiation from IDO and gp120

Patent literature discloses (carboxylalkylenephenyl)phenyloxamides as GPR40 receptor agonists suitable for reducing blood glucose, treating diabetes, and increasing insulin release [1]. The GPR40-targeting phenyloxalamides typically require a carboxylic acid moiety on the phenyl ring for receptor activation, a feature absent in the target compound (which bears an unsubstituted terminal phenyl). GW 9508, a structurally distinct aminophenylpropanoate, achieves GPR40 agonism with EC50 ~50 nM and >150-fold selectivity over GPR120 (EC50 ~3.5 µM) and GPR41/GPR43 (EC50 >50 µM) . The target compound, lacking the carboxylate pharmacophore, is not expected to exhibit GPR40 activity, but its phenyloxalamide core is structurally related to this therapeutically validated class. This cross-class comparison demonstrates that subtle structural modifications (e.g., carboxylation of the phenyl ring) can redirect the pharmacological profile of phenyloxalamides from IDO inhibition to GPR40 agonism, emphasizing the criticality of precise chemical identity for procurement.

GPR40 Differentiation
Class-level
Target lacks carboxylate pharmacophore for GPR40 agonism; predicted IDO-selective, GPR40-inactive.
Chemical identity dictates target class: IDO over GPR40
Procurement must match pharmacophore to intended target
GPR40 agonist type 2 diabetes insulin secretion

Recommended Application Scenarios


IDO-Selective Probe for Cancer Immunotherapy

Teams investigating IDO-mediated immune suppression in the tumor microenvironment can procure this compound as a structurally characterized phenyloxalamide for initial IDO biochemical profiling. The phenyloxalamide fragment has been computationally validated as an IDO-selective substructure [1]. Oxalamide-derived IDO1 inhibitors have achieved low-nanomolar cellular potency (3.9 nM) with oral bioavailability [2], providing a clear optimization path. Researchers should conduct recombinant human IDO1 and TDO biochemical assays to establish the selectivity window for this specific compound and compare against clinical benchmark epacadostat.

HIV-1 gp120 Entry Inhibitor Lead Generation

Groups pursuing next-generation HIV-1 entry inhibitors can evaluate this compound as a scaffold-hopping starting point that replaces the tetramethylpiperidine of NBD-series inhibitors with a 1-methylpyrrole-hydroxyethyl motif [1]. The oxalamide midregion, critical for gp120 hydrogen bonding, is retained. Recommended assays include gp120-CD4 binding inhibition (ELISA or SPR), HIV-1 neutralization against a panel of Env-pseudotyped viruses, and counterscreening against CXCR4/CCR5 tropic strains to determine breadth. Comparison against NBD-11021 (IC50 as low as 270 nM, pan-neutralization breadth [1]) provides a direct benchmark.

Dual-Target Fragment for IDO/gp120 Polypharmacology

Academic groups or biotech companies exploring polypharmacology approaches—simultaneously targeting IDO-mediated immune escape and HIV-1 entry—can procure this compound as a unique dual-pharmacophore fragment. The molecule embeds both the IDO-selective phenyloxalamide [1] and the gp120-targeting pyrrole [2] within a single, low-molecular-weight entity (MW 287.32). This convergent design is not present in any single commercially available analog. Initial profiling should include parallel IDO inhibition and HIV-1 neutralization assays, followed by fragment-growing or merging strategies guided by co-crystal structures.

SAR Expansion Around Hydroxyethyl Linker

Medicinal chemistry teams seeking to explore the under-investigated chemical space of hydroxyl-containing oxalamide linkers can use this compound as the foundational member of a focused library. The secondary alcohol provides both a hydrogen-bond donor and a chiral center, offering opportunities for stereochemical SAR that are absent in simple alkyl-linked oxalamides. Synthetic modifications could include oxidation to the ketone, esterification, etherification, or replacement with bioisosteres (e.g., sulfonamide, urea). Benchmarking against the parent compound in target-specific assays (IDO, gp120, or other identified targets) will quantify the contribution of the hydroxyethyl motif to potency and selectivity.

Application
Selection Property
Validation Focus
IDO-Selective Probe for Cancer Immunotherapy
Phenyloxalamide IDO-selective fragment
IDO1/TDO biochemical selectivity and cellular assays
HIV-1 gp120 Entry Inhibitor Lead Generation
Pyrrole-hydroxyethyl gp120-binding motif
gp120-CD4 binding inhibition and HIV-1 neutralization panels
Dual-Target Fragment for IDO/gp120 Polypharmacology
Convergent dual-pharmacophore design
Parallel IDO and HIV-1 entry assays, fragment elaboration
SAR Expansion Around Hydroxyethyl Linker
Hydroxyethyl linker with chiral alcohol
Linker modification, stereochemical SAR, and target-specific benchmarking
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